5-(2,4-Dimethoxyphenyl)pentanoic acid
Description
5-(2,4-Dimethoxyphenyl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with a 2,4-dimethoxyphenyl group. Its molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol (CAS 54130-93-7) . The compound’s structure combines lipophilic aromatic methoxy groups with a polar carboxylic acid moiety, making it relevant in medicinal chemistry for drug design, particularly in antimicrobial and receptor-binding applications .
Properties
CAS No. |
103395-07-9 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O4/c1-16-11-8-7-10(12(9-11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
RFDYHAGXJFZRFL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CCCCC(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCCC(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of aryl-substituted pentanoic acids are highly dependent on the number, position, and type of substituents on the phenyl ring. Key analogs include:
Key Observations :
- Chain Length: Butanoic acid analogs (e.g., 4-(2,3,4-Trimethoxyphenyl)butanoic acid) exhibit shorter carbon chains, reducing lipophilicity compared to pentanoic acid derivatives .
- Functional Groups: Hydroxy substitutions (e.g., 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid) introduce polarity, affecting solubility and metabolic stability .
Pharmacological Activity
- Antimicrobial Activity: Valeric acid (unsubstituted pentanoic acid) shows broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The addition of dimethoxy groups in 5-(2,4-Dimethoxyphenyl)pentanoic acid likely enhances lipophilicity, improving membrane penetration and potency .
- Receptor Binding: The hapten 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid () demonstrated significant correlation (r² = 0.80) with pharmacological receptor assays, highlighting the importance of aryl substituents in receptor interactions .
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~4.8) remains ionizable, facilitating salt formation for improved bioavailability .
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